molecular formula C17H17BrN2O3 B5773715 [(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(3,5-dimethylphenoxy)acetate

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(3,5-dimethylphenoxy)acetate

Cat. No.: B5773715
M. Wt: 377.2 g/mol
InChI Key: AMFUHRMEQKPWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(3,5-dimethylphenoxy)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group and a dimethylphenoxy group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(3,5-dimethylphenoxy)acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 3-bromoaniline.

    Condensation Reaction: The 3-bromoaniline is then reacted with a suitable aldehyde to form the Schiff base, [(Z)-[amino-(3-bromophenyl)methylidene]amino].

    Esterification: The Schiff base is subsequently esterified with 2-(3,5-dimethylphenoxy)acetic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(3,5-dimethylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(3,5-dimethylphenoxy)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bromomethyl methyl ether: Contains a bromomethyl group similar to the bromophenyl group in the compound of interest.

Uniqueness

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(3,5-dimethylphenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(3,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-11-6-12(2)8-15(7-11)22-10-16(21)23-20-17(19)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFUHRMEQKPWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)ON=C(C2=CC(=CC=C2)Br)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCC(=O)O/N=C(/C2=CC(=CC=C2)Br)\N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.